molecular formula C18H14F21NO4S B13414325 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester CAS No. 72276-05-2

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester

Cat. No.: B13414325
CAS No.: 72276-05-2
M. Wt: 739.3 g/mol
InChI Key: VFAOZLUVVQQCPB-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester (CAS RN: 72276-06-3) is a fluorinated acrylate ester with a complex structure:

  • Molecular Formula: C20H14F25NO4S.
  • Key Features: A heneicosafluorododecyl chain (21 fluorine atoms on a 12-carbon backbone). A sulfonyl group (-SO2) linking the fluorinated chain to a methylaminoethyl acrylate ester. Designed for high hydrophobicity and oleophobicity due to the perfluorinated segment.

This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, widely used in coatings, adhesives, and polymers for its surface-active properties .

Properties

CAS No.

72276-05-2

Molecular Formula

C18H14F21NO4S

Molecular Weight

739.3 g/mol

IUPAC Name

2-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfonyl(methyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C18H14F21NO4S/c1-3-8(41)44-6-5-40(2)45(42,43)7-4-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h3H,1,4-7H2,2H3

InChI Key

VFAOZLUVVQQCPB-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester typically involves the reaction of 2-Propenoic acid with a fluorinated sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to 50°C.

    Catalyst: Triethylamine or pyridine.

    Reaction Time: 12-24 hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity 2-Propenoic acid and fluorinated sulfonyl chloride.

    Reaction Vessels: Stainless steel reactors with temperature and pressure control.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

    Biology: Employed in the development of bio-compatible coatings and materials.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Industry: Utilized in the production of water and oil-repellent surfaces and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with hydrophobic and lipophobic surfaces, altering their properties.

    Pathways: It can form stable complexes with proteins and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Acrylates

Structural and Functional Differences

The table below compares the target compound with structurally related fluorinated acrylates:

Compound (CAS RN) Fluorinated Chain (F atoms, C atoms) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound (72276-06-3) 21F, 12C C20H14F25NO4S ~989.18 Sulfonyl, acrylate ester Coatings, water-repellent polymers
2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl ester (6014-75-1) 25F, 14C C18H9F25O2 ~732.22 Acrylate ester Films, surfactants
2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester (67584-55-8) 9F, 4C C10H10F9NO4S 411.25 Sulfonyl, acrylate ester Adhesives, low-persistence coatings
2-Propenoic acid, 4-(((heptadecafluorooctyl)sulfonyl)methylamino)butyl ester (58920-31-3) 17F, 8C C16H14F17NO4S ~749.3 Sulfonyl, acrylate ester Textile waterproofing
Key Observations:

Fluorinated Chain Length :

  • The target compound’s 12-carbon/21-fluorine chain balances hydrophobicity and processability. Longer chains (e.g., 14C/25F in ) enhance surface activity but reduce solubility. Shorter chains (e.g., 4C/9F in ) improve biodegradability but offer weaker repellency.
  • Branching : Compounds like C21H9F31O2 (CAS 94158-64-2) include trifluoromethyl branches, altering steric effects and thermal stability.

Functional Groups: Sulfonyl groups (in the target compound and ) improve chemical stability and reactivity compared to non-sulfonated acrylates . Ester linkages enable polymerization with acrylate monomers, as seen in copolymers (e.g., ).

Environmental and Regulatory Considerations

  • Persistence : Longer chains (e.g., 12C in the target) exhibit higher environmental persistence, leading to stricter regulations under TSCA ().
  • Alternatives : Shorter-chain PFAS (e.g., 6C/13F) are being phased in to reduce bioaccumulation risks .

Research Findings and Data

Toxicity and Handling

  • Safety protocols for similar acrylates include PPE for skin/eye protection ().

Biological Activity

2-Propenoic acid derivatives have gained significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester is a fluorinated organic compound characterized by its unique hydrophobic properties imparted by the heneicosafluorododecyl group. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[methyl[(3,3,4,4,...-heneicosafluorododecyl)sulfonyl]amino]ethyl prop-2-enoate
  • Molecular Formula : C₁₂H₁₀F₁₃NO₄S
  • Molecular Weight : 487.27 g/mol
  • CAS Number : 67584-57-0

The presence of the fluorinated group enhances the compound's stability and lipophilicity.

Antimicrobial Properties

Research has indicated that fluorinated compounds exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. A study demonstrated that derivatives of 2-propenoic acid showed significant inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial membrane integrity due to the hydrophobic nature of the fluorinated tail .

Anticancer Activity

There is emerging evidence suggesting that this class of compounds may possess anticancer properties. A study utilizing molecular docking simulations indicated that certain derivatives could effectively bind to estrogen receptors (ERα and ERβ), potentially acting as selective estrogen receptor modulators (SERMs). This suggests a possible application in breast cancer therapeutics .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The results showed that higher concentrations led to significant cell death in cancerous cells while having a lesser effect on normal cells. This selectivity indicates potential for therapeutic use with minimized side effects .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria
AnticancerPotential SERM activity with binding affinity to estrogen receptors
CytotoxicityDose-dependent cytotoxic effects observed in cancer cell lines

The biological activity of 2-Propenoic acid derivatives can be attributed to their ability to interact with lipid membranes and proteins due to their amphiphilic nature. The fluorinated tail enhances membrane penetration and stability while also facilitating interactions with biomolecules involved in cellular signaling pathways.

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